molecular formula C9H13BrClNO B1450704 3-Bromo-2-ethoxy-benzylamine hydrochloride CAS No. 2204588-05-4

3-Bromo-2-ethoxy-benzylamine hydrochloride

Cat. No.: B1450704
CAS No.: 2204588-05-4
M. Wt: 266.56 g/mol
InChI Key: JJXVIXYPIDXJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethoxy-benzylamine hydrochloride: is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a bromine atom at the third position, an ethoxy group at the second position, and an amine group attached to the benzyl ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-benzylamine hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2-ethoxybenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Hydrochloride Salt: The resulting 3-Bromo-2-ethoxybenzylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Large-scale bromination: Using industrial-grade bromine or N-bromosuccinimide.

    Purification: Employing techniques such as recrystallization or chromatography to ensure high purity.

    Formation of Hydrochloride Salt: Using concentrated hydrochloric acid to convert the free base into its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Substitution: Products like 3-azido-2-ethoxybenzylamine or 3-thio-2-ethoxybenzylamine.

    Oxidation: Products like 3-nitroso-2-ethoxybenzylamine.

    Reduction: Products like N-ethyl-3-bromo-2-ethoxybenzylamine.

    Coupling: Products like 3-phenyl-2-ethoxybenzylamine.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent: Employed in various organic reactions to introduce the benzylamine moiety.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Drug Development: Used as a building block in the development of new pharmaceutical compounds.

Industry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Agrochemicals: Employed in the development of new agrochemical products.

Comparison with Similar Compounds

  • 2-Bromo-3-ethoxybenzylamine hydrochloride
  • 3-Bromo-4-ethoxybenzylamine hydrochloride
  • 3-Bromo-2-methoxybenzylamine hydrochloride

Comparison:

  • Positional Isomers: Compounds like 2-Bromo-3-ethoxybenzylamine hydrochloride and 3-Bromo-4-ethoxybenzylamine hydrochloride differ in the position of the bromine and ethoxy groups, which can affect their reactivity and biological activity.
  • Functional Group Variations: Compounds like 3-Bromo-2-methoxybenzylamine hydrochloride have a methoxy group instead of an ethoxy group, which can influence their solubility and interaction with other molecules.

Uniqueness: 3-Bromo-2-ethoxy-benzylamine hydrochloride is unique due to the specific positioning of the bromine and ethoxy groups, which can confer distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

(3-bromo-2-ethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-2-12-9-7(6-11)4-3-5-8(9)10;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXVIXYPIDXJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-ethoxy-benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-ethoxy-benzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-ethoxy-benzylamine hydrochloride
Reactant of Route 4
3-Bromo-2-ethoxy-benzylamine hydrochloride
Reactant of Route 5
3-Bromo-2-ethoxy-benzylamine hydrochloride
Reactant of Route 6
3-Bromo-2-ethoxy-benzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.